

# IUPAC name for 4-Isopropoxybenzoic acid

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## Compound of Interest

Compound Name: 4-Isopropoxybenzoic acid

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An In-depth Technical Guide to **4-Isopropoxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Isopropoxybenzoic acid**, with the IUPAC name 4-propan-2-yloxybenzoic acid, is a para-substituted benzoic acid derivative.<sup>[1][2][3][4]</sup> Its structure, featuring a carboxylic acid group and an isopropoxy group attached to a benzene ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and materials science.

## Chemical Identity and Properties

**4-Isopropoxybenzoic acid** is a white crystalline solid.<sup>[3]</sup> It is characterized by the following identifiers and physical properties:

Property	Value	Source
IUPAC Name	4-propan-2-yloxybenzoic acid	[1][2][3][4]
CAS Number	13205-46-4	[1][2][5]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	180.20 g/mol	[1][4][5]
Melting Point	164-167 °C	[5][6]
Solubility	Insoluble in water.	[2][6]
InChI Key	ZVERWTXKKWSSHH-UHFFFAOYSA-N	[2][3][5]
SMILES	<chem>CC(C)OC1=CC=C(C=C1)C(=O)O</chem>	[2][3][5]

## Synthesis of 4-Isopropoxybenzoic Acid

The most common and direct method for the synthesis of **4-isopropoxybenzoic acid** is via the Williamson ether synthesis. This method involves the O-alkylation of a phenol, in this case, 4-hydroxybenzoic acid, with an alkyl halide, such as 2-bromopropane, in the presence of a base.

### Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of **4-isopropoxybenzoic acid** from 4-hydroxybenzoic acid and 2-bromopropane.

Materials:

- 4-Hydroxybenzoic acid
- 2-Bromopropane (Isopropyl bromide)
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Ethanol or Dimethylformamide (DMF)

- Hydrochloric acid (HCl), 1M solution
- Distilled water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Beakers
- Büchner funnel and filter paper
- pH paper

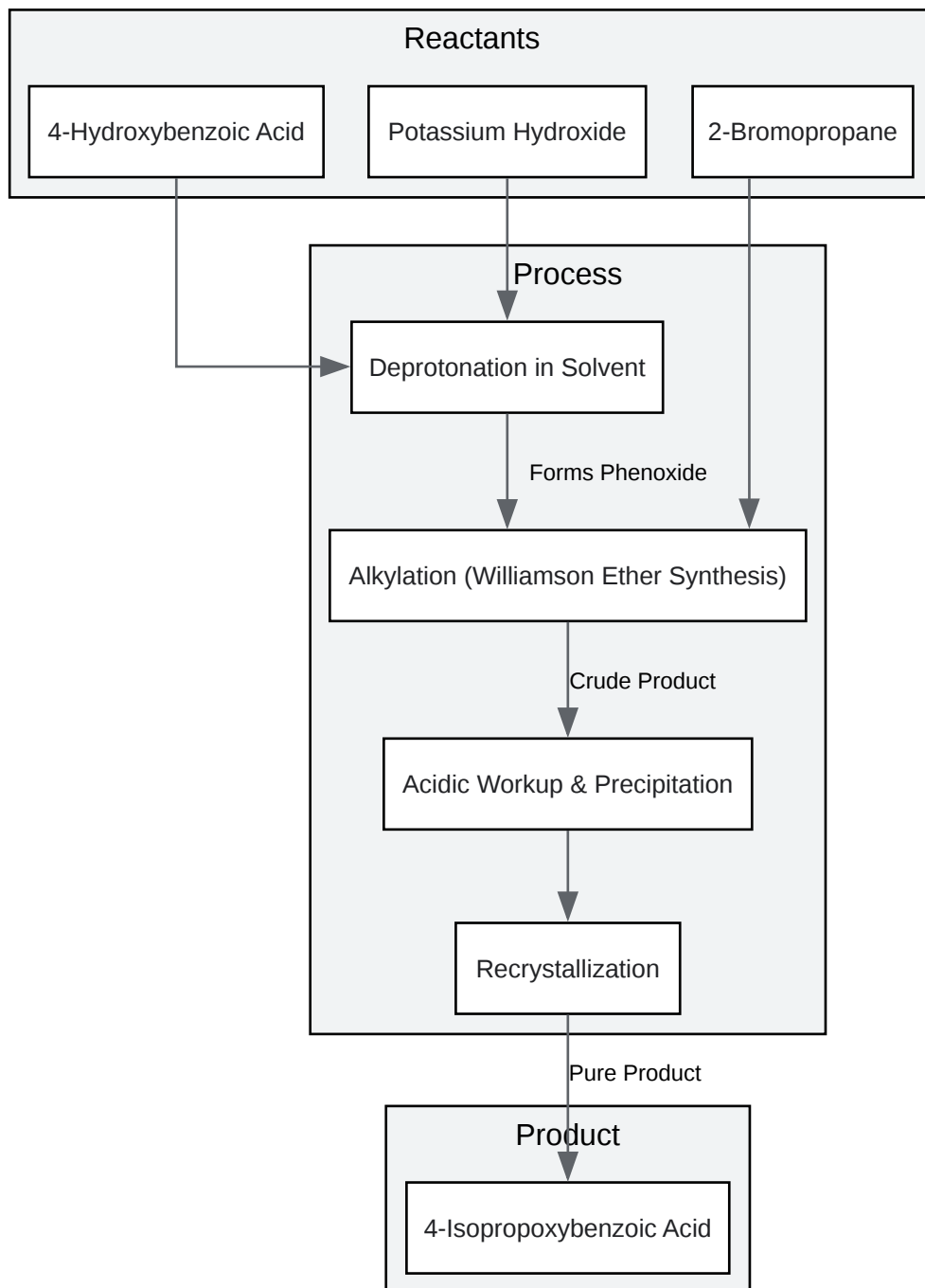
Procedure:

- Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol or DMF.
- Add a strong base, such as potassium hydroxide (1.1 equivalents), to the solution. Stir the mixture at room temperature until the 4-hydroxybenzoic acid is fully deprotonated to form the corresponding phenoxide salt.
- Alkylation: To the resulting solution, add 2-bromopropane (1.2 equivalents) dropwise.
- Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: After the reaction is complete, cool the mixture to room temperature.
- Precipitation: Slowly pour the reaction mixture into a beaker containing cold water.

- Acidification: Acidify the aqueous mixture with 1M HCl until the pH is acidic (pH ~2-3), which will cause the **4-isopropoxybenzoic acid** to precipitate out of the solution.
- Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
- Purification: Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **4-isopropoxybenzoic acid**.
- Drying: Dry the purified crystals in a vacuum oven.

## Synthesis Workflow Diagram

## Synthesis of 4-Isopropoxybenzoic Acid



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A flowchart illustrating the synthesis of **4-isopropoxybenzoic acid**.

## Spectroscopic Data

The structure of **4-isopropoxybenzoic acid** can be confirmed by various spectroscopic methods.

Spectroscopic Data	Description
$^1\text{H}$ NMR	The proton NMR spectrum will show characteristic signals for the aromatic protons, a septet for the methine proton of the isopropoxy group, and a doublet for the methyl protons of the isopropoxy group. The acidic proton of the carboxylic acid will appear as a broad singlet.
$^{13}\text{C}$ NMR	The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the carbons of the isopropoxy group.
IR Spectroscopy	The infrared spectrum will exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether linkage, and peaks corresponding to the aromatic C-H and C=C bonds.
Mass Spectrometry	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

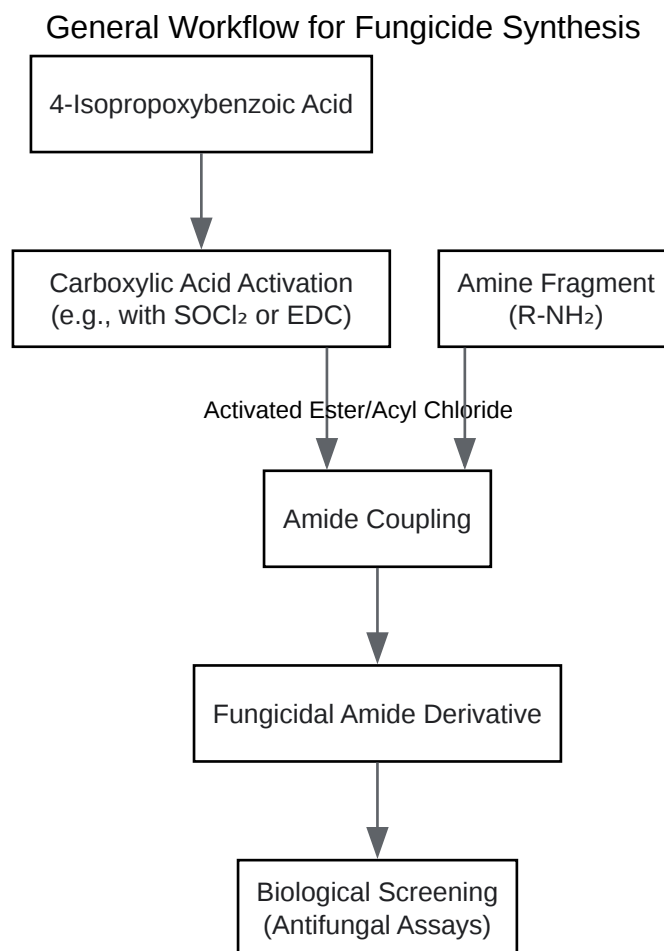
## Applications in Research and Development

**4-Isopropoxybenzoic acid** serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in the development of pharmaceuticals and agrochemicals.

## Use in Fungicide Synthesis

**4-Isopropoxybenzoic acid** is a precursor for the synthesis of certain fungicides.[7] The carboxylic acid group can be activated and coupled with various amine-containing fragments to generate amide derivatives with potential fungicidal activity.

## Experimental Workflow: Fungicide Synthesis



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A generalized workflow for the synthesis of fungicides from **4-isopropoxybenzoic acid**.

## Building Block in Drug Discovery

The structural motif of **4-isopropoxybenzoic acid** is found in various pharmacologically active compounds. Its isopropoxy group can enhance lipophilicity and influence metabolic stability, making it an attractive fragment in drug design.

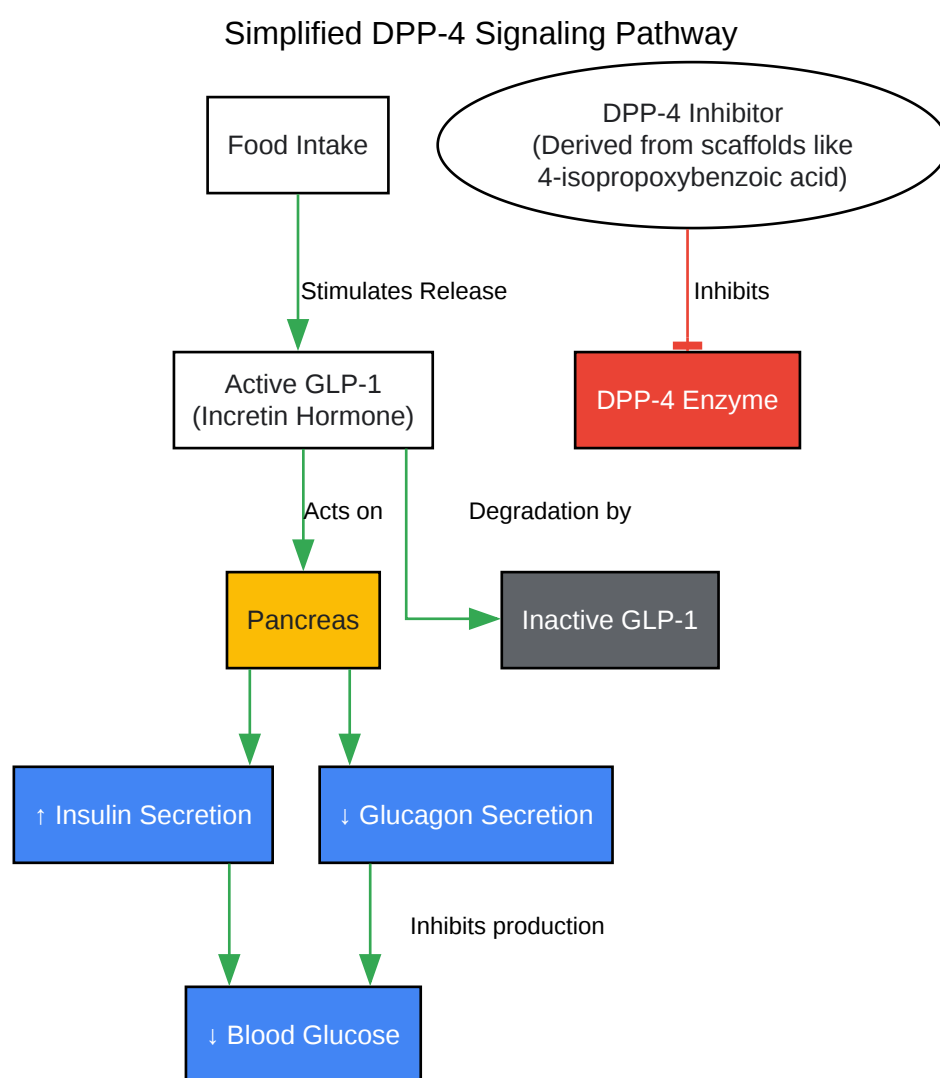
## Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of benzoic acid have been explored for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. While not a direct precursor to all DPP-4 inhibitors, the synthesis of novel xanthine

derivatives incorporating benzoic acid moieties has been reported to yield potent DPP-4 inhibitors.[8]

## Signaling Pathway Context: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and reduced glucagon secretion, thereby lowering blood glucose levels.



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The role of DPP-4 inhibitors in glucose homeostasis.



## Safety Information

**4-Isopropoxybenzoic acid** is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-Isopropoxybenzoic acid** is a readily accessible and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and as a scaffold in medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and its useful physicochemical properties make it a valuable compound for researchers and professionals in the chemical and pharmaceutical industries. Further exploration of its derivatives is likely to yield novel compounds with important biological activities.

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